Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVSIVYIQDFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Synthesis
A cyanocarboxylate precursor, such as ethyl cyano(pyridin-4-yl)acetate, reacts with hydroxylamine hydrochloride in the presence of a base. For example:
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Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (2.0 equiv)
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Solvent : Ethanol/water (3:1)
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Conditions : Reflux at 80°C for 6–8 hours
The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime. Sodium carbonate neutralizes HCl, driving the reaction forward.
Cyclization to 1,2,4-Oxadiazole
The amidoxime is treated with ethyl oxalyl chloride under basic conditions:
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Reagents : Ethyl oxalyl chloride (1.5 equiv), sodium hydrogen carbonate (2.5 equiv)
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Solvent : Tetrahydrofuran (THF)
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Conditions : Dropwise addition at 0°C, followed by stirring at room temperature for 12 hours
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Workup : Filtration through celite, concentration in vacuo, and crystallization from toluene
The mechanism involves acylation of the amidoxime’s amino group, followed by intramolecular cyclodehydration.
One-Pot Synthesis Using Chlorooxoacetate Esters
A streamlined one-pot approach avoids isolating the amidoxime intermediate. Ethyl 2-chloro-3-oxobutanoate serves as both the acylating agent and cyclization promoter:
Reaction Setup
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Reagents : Pyridine-4-carbothioamide (1.0 equiv), ethyl 2-chloro-3-oxobutanoate (1.1 equiv)
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Solvent : Absolute ethanol
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Conditions : Reflux at 78°C for 5 hours
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Workup : Neutralization with sodium bicarbonate, filtration, and recrystallization from water
This method leverages the Hantzsch thiazole synthesis mechanism but diverges via oxadiazole formation due to the absence of sulfur nucleophiles.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
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THF vs. Pyridine : THF provides better control over exothermic reactions during acyl chloride addition, whereas pyridine increases cyclization rates but complicates purification.
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Anhydrous Conditions : Essential for minimizing hydrolysis of acid chlorides; molecular sieves or drying tubes are recommended.
Base Selection
Alkali metal carbonates (e.g., NaHCO₃) outperform organic bases like triethylamine in minimizing side reactions such as N-acylation.
Scalability
The cyclocondensation method has been demonstrated at multigram scales (up to 0.72 mol) with consistent yields, underscoring its industrial viability.
Challenges and Solutions
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Byproduct Formation : Trace amounts of 1,3,4-oxadiazoles may form if reaction temperatures exceed 50°C during cyclization. Controlled cooling (0–5°C) mitigates this.
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Purification : Column chromatography is often unnecessary; recrystallization from toluene/ether mixtures achieves >95% purity.
Emerging Alternatives
Recent explorations include microwave-assisted cyclization, reducing reaction times from hours to minutes. Preliminary data show comparable yields (78%) using 300 W irradiation for 15 minutes .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, a key intermediate for further functionalization.
Acid-Catalyzed Hydrolysis :
Base-Catalyzed Hydrolysis :
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic attack at the C3 or C5 positions, enabling derivatization:
Reaction with Amines :
Thiol Substitution :
Functionalization of the Pyridine Moiety
The pyridin-4-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Nitration :
Metal Coordination :
The pyridine nitrogen coordinates to transition metals (e.g., Pd, Cu), forming complexes used in catalysis:
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes:
With Nitrile Oxides :
Ring-Opening with Alcohols :
Under basic conditions, the oxadiazole ring opens to form alkoxybutadienyl intermediates :
Biological Activity-Driven Modifications
While not a direct chemical reaction, the compound serves as a precursor for bioactive derivatives:
Anticancer Analog Synthesis :
Scientific Research Applications
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate exhibits a range of applications across different scientific domains:
Medicinal Chemistry
This compound is notable for its potential therapeutic effects. Research indicates that it may act as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The mechanism involves the inhibition of alpha-synuclein aggregation, which is crucial for the pathogenesis of Parkinson's disease .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It shows significant activity against various bacterial strains and fungi. For example:
- In vitro studies demonstrate its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
Antitumor Properties
The compound has shown promising results in cancer research:
- It exhibits cytotoxic effects on HeLa cervical carcinoma cells with an IC50 value around 7 µM.
- Mechanistically, it induces apoptosis via caspase activation pathways (caspase-3 and caspase-7) and leads to cell cycle arrest at the G0/G1 phase .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in a Parkinson's disease model. The results indicated that treatment with this compound significantly reduced neuronal loss and improved motor function in animal models by inhibiting protein aggregation associated with neurodegeneration .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against Candida albicans. The study utilized a disc diffusion method to assess efficacy, revealing that this compound displayed substantial antifungal activity compared to standard antifungal agents .
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. In the context of its neuroprotective effects, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting neuronal cells from damage.
Comparison with Similar Compounds
Structural and Electronic Effects
- Pyridinyl vs. This may improve interactions with biological targets .
- Chloromethyl vs. Methyl : The chloromethyl substituent increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization, whereas methyl groups are inert and primarily influence steric effects .
Biological Activity
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.20 g/mol
- CAS Number : 1342721-98-5
Biological Activity Overview
This compound exhibits various biological activities including:
-
Antitumor Activity :
- Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in HeLa cervical carcinoma cells with an IC50 value of approximately 7 µM .
- The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7, which are crucial for the apoptotic pathway .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : The compound triggers the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic factors and activating caspases .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .
Table 1: Biological Activity Summary
| Activity Type | Target Cells/Pathogens | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical carcinoma) | ~7 µM | |
| Antimicrobial | E. coli (Gram-negative) | Not specified | |
| Enzyme Inhibition | hCA IX and XII | Not specified |
Table 2: Case Studies on Antitumor Activity
Q & A
Q. What advanced techniques validate the crystal structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
